molecular formula C11H14ClNO2 B7972626 3-Chloro-2-(morpholin-4-ylmethyl)phenol

3-Chloro-2-(morpholin-4-ylmethyl)phenol

Cat. No.: B7972626
M. Wt: 227.69 g/mol
InChI Key: UVEJNGCSTPQXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(morpholin-4-ylmethyl)phenol is a phenolic compound featuring a chlorine substituent at the 3-position and a morpholinylmethyl group at the 2-position. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, enhances solubility in polar solvents and may improve bioavailability in pharmacological contexts.

Properties

IUPAC Name

3-chloro-2-(morpholin-4-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c12-10-2-1-3-11(14)9(10)8-13-4-6-15-7-5-13/h1-3,14H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEJNGCSTPQXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(morpholin-4-ylmethyl)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-chlorophenol with morpholine in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product.

Industrial Production Methods

Industrial production of 3-Chloro-2-(morpholin-4-ylmethyl)phenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(morpholin-4-ylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield hydroquinones.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of palladium catalysts.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-(morpholin-4-ylmethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(morpholin-4-ylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the morpholin-4-ylmethyl group can enhance its solubility and bioavailability. The chlorine atom may also play a role in its reactivity and interaction with enzymes or receptors.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between 3-Chloro-2-(morpholin-4-ylmethyl)phenol and structurally related compounds:

Compound Name Substituents/Functional Groups Key Properties/Applications References
3-Chloro-2-(morpholin-4-ylmethyl)phenol - 3-Cl, 2-(morpholinylmethyl) Enhanced solubility via morpholine; potential bioactivity
4-Chloro-2-(morpholin-4-ylmethyl)phenol - 4-Cl, 2-(morpholinylmethyl) Altered electronic effects due to para-Cl; similar solubility
(E)-3-Chloro-2-(((4-Cl-Ph)imino)methyl)phenol - 3-Cl, Schiff base (iminomethyl) Tautomerization capability; antimicrobial activity
3-Chloro-2-{[(1-hydroxy-2-methylpropyl)amino]methyl}phenol - 3-Cl, bulky amino group Reduced solubility; potential H-bonding
4-Chloro-2-{[(3-Cl-4-F-Ph)amino]methyl}phenol - 4-Cl, aryl amino group Increased lipophilicity; halogen interactions

Physicochemical Properties

  • Solubility: The morpholinylmethyl group in 3-Chloro-2-(morpholin-4-ylmethyl)phenol improves solubility in organic solvents (e.g., ethanol, THF) compared to Schiff bases (e.g., ) or bulky amino derivatives (e.g., ). The para-chloro isomer () may exhibit slightly lower aqueous solubility due to steric effects .
  • Melting Points: Schiff bases like (E)-3-Chloro-2-(((4-chlorophenyl)imino)methyl)phenol form stable monoclinic crystals (mp ~65–68°C), whereas morpholine derivatives likely have lower melting points due to molecular flexibility .
  • Acidity: The phenolic -OH group (pKa ~10) is less acidic than thiols but more acidic than aliphatic alcohols. Substituents like chlorine (electron-withdrawing) further lower the pKa, enhancing deprotonation in basic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.